3-Cyanobenzylzinc bromide
Overview
Description
Synthesis Analysis
3-Cyanobenzylzinc bromide is typically synthesized through the reaction of cyanobenzyl halides with zinc metal in the presence of a suitable halogen exchange reagent. The process often involves the use of lithium chloride or magnesium turnings to activate the zinc, facilitating the formation of the organozinc compound. Such synthesis routes are noted for their efficiency in producing benzylzinc compounds that are pivotal in organic synthesis, including cross-coupling reactions (Harada, T., Kaneko, T., Fujiwara, T., & Oku, A., 1998).
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray crystallography and spectroscopic methods, revealing insights into its geometry and electronic structure. Studies employing FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR techniques provide detailed information on the molecular vibrations, electronic transitions, and chemical environment of the nuclei in this compound. These structural analyses are crucial for understanding the reactivity and interaction of this compound with other molecules (Raja, M., Muhamed, R., Muthu, S., Suresh, M., & Muthu, K., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, serving as a versatile reagent in organic synthesis. Its utility in Negishi cross-coupling reactions, for instance, highlights its role in forming carbon-carbon bonds, an essential process for the synthesis of complex organic molecules. The compound's reactivity is influenced by its molecular structure, with the cyanobenzyl group offering unique electronic and steric properties that enhance its utility in synthesis (Hadei, N., Kantchev, E. A., O'Brien, C. J., & Organ, M. G., 2005).
Scientific Research Applications
Photodynamic Cancer Therapy : A zinc phthalocyanine compound with high singlet oxygen quantum yield, including a derivative of 3-Cyanobenzylzinc bromide, shows potential for use in cancer treatment through photodynamic therapy due to its good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Peptide and Protein Structural Elucidation : The cyanogen bromide reaction, related to this compound, is useful for the structural elucidation of peptides and proteins. It helps in detecting multiple enzyme forms and identifying enzyme active sites (Gross, 1967).
Organic Electronics and Photovoltaics : A related ionic liquid crystal demonstrates promising mesomorphism and electrochemical behavior, indicating potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).
Organic Synthesis and Catalysis : The 1,2-migration of arylzincates to functionalized p-substituted benzenes, a process involving this compound derivatives, shows potential applications in organic synthesis and catalysis (Harada, Kaneko, Fujiwara, & Oku, 1998).
Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit promising photoluminescent properties, which could be leveraged in photocatalysis and photocatalytic processes (Weng et al., 2018).
Anticancer Activity : Some newly synthesized compounds related to this compound have shown promising anticancer activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Environmental Applications : Bromoxynil and related compounds are degraded under various anaerobic conditions, showcasing potential environmental applications (Knight, Berman, & Häggblom, 2003).
Biologically Interesting Compounds : The compound 2-amino-1,2,4-triazolo-[5,1-b][1,3]-benzothiazin-9-one, synthesized from derivatives of this compound, holds interest for biological studies (Liu, Shih, & Chern, 1988).
Affinity Chromatography : The conjugate of this compound effectively purifies certain enzymes by affinity chromatography, preventing inactive preparations from being adsorbed (Wilchek & Gorecki, 1969).
Chemical Analysis of Biological Samples : Pentafluorobenzyl bromide, a derivative, is used as a derivatization agent for sensitive analysis of inorganic anions and organophosphates in biological samples (Tsikas, 2017).
Safety and Hazards
3-Cyanobenzylzinc bromide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .
Mechanism of Action
Target of Action
3-Cyanobenzylzinc bromide is a chemical compound with the formula NCC6H4CH2ZnBr
Mode of Action
It’s important to note that the interaction of this compound with its potential targets and the resulting changes would be highly dependent on the specific context of its use .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
bromozinc(1+);3-methanidylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJWWPVOOHMFV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303183 | |
Record name | Bromo[(3-cyanophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117269-72-4 | |
Record name | Bromo[(3-cyanophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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